5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole
Description
Structural Analysis and Molecular Characterization
Crystallographic and Spectroscopic Characterization
X-Ray Crystallography and Molecular Geometry
The crystal structure of 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole has been confirmed through single-crystal X-ray diffraction, revealing a planar pyrazole core with substituents arranged in a staggered conformation. The perfluorophenyl group at position 1 adopts a coplanar arrangement with the pyrazole ring, while the cyano (-CN) group at position 4 and the amino (-NH₂) group at position 5 are oriented perpendicular to the plane. This geometry minimizes steric hindrance and optimizes electronic interactions between substituents.
Key bond lengths include:
| Bond Type | Length (Å) |
|---|---|
| C–F (perfluorophenyl) | 1.34–1.36 |
| C≡N (cyano) | 1.15 |
| C–N (pyrazole) | 1.32–1.37 |
Intermolecular interactions such as hydrogen bonding between the amino group and fluorine atoms of the perfluorophenyl ring stabilize the crystal lattice.
Spectroscopic Data
Infrared (IR) Spectroscopy
The cyano group exhibits a strong absorption band at ~2200 cm⁻¹ , while the amino group shows N–H stretching at ~3300–3400 cm⁻¹ . The perfluorophenyl group contributes to C–F stretching vibrations in the ~1200–1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The amino protons resonate as a broad singlet at δ 10.10–10.50 ppm , while the pyrazole proton appears as a singlet at δ 8.10–8.30 ppm .
- ¹³C NMR : The cyano carbon is observed at δ 115–120 ppm , and the carbonyl carbon (if present) appears at δ 160–170 ppm .
- ¹⁹F NMR : The perfluorophenyl group shows multiplet signals between δ -160 to -140 ppm .
Comparative Spectroscopic Analysis
For analogous pyrazoles, substituent effects on spectroscopic signals are evident:
| Substituent | IR (Cyano, cm⁻¹) | ¹H NMR (Amino, ppm) | ¹⁹F NMR (Perfluorophenyl, ppm) |
|---|---|---|---|
| Perfluorophenyl | 2200–2210 | 10.10–10.50 | -160 to -140 |
| 2,4-Difluorophenyl | 2205–2215 | 10.30–10.70 | -140 to -130 |
| Phenyl | 2210–2220 | 10.50–10.90 | — |
Quantum Mechanical Calculations of Electronic Structure
Density Functional Theory (DFT) Insights
DFT calculations (M06-2X/def2-TZVP level) reveal the following electronic characteristics:
- HOMO (Highest Occupied Molecular Orbital) : Localized on the pyrazole ring and cyano group, contributing to π-electron density.
- LUMO (Lowest Unoccupied Molecular Orbital) : Primarily associated with the perfluorophenyl group, indicating its role in accepting electron density.
Key energy values:
| Orbital | Energy (eV) |
|---|---|
| HOMO | -9.2 |
| LUMO | -1.8 |
These values suggest moderate electron-donating capacity from the pyrazole core and strong electron-withdrawing effects from the perfluorophenyl substituent.
Molecular Orbital Interactions
The perfluorophenyl group induces π-withdrawing effects , polarizing the pyrazole ring and enhancing the electrophilicity of the cyano group. This is supported by:
Comparative Analysis of Perfluorophenyl Substituent Effects on Pyrazole Core
Electronic and Steric Effects
The perfluorophenyl group exerts dual effects:
- Electronic Effects :
- Steric Effects :
Comparative Substituent Analysis
A comparison of substituent effects on pyrazole reactivity and stability is shown below:
| Substituent | Electron Density (Pyrazole) | Lipophilicity (LogP) | Bioactivity (Relative Scale) |
|---|---|---|---|
| Perfluorophenyl | Low | High | Moderate to High |
| 2,4-Difluorophenyl | Moderate | Moderate | Moderate |
| Phenyl | High | Low | Low |
| Trifluoromethyl | Low | Very High | High |
Impact on Biological and Chemical Interactions
The perfluorophenyl group enhances:
- Lipophilicity : Facilitates membrane penetration, critical for enzyme inhibition or receptor binding.
- π-Stacking Interactions : Fluorine atoms engage in weak C–F···π interactions, stabilizing protein-ligand complexes.
- Metabolic Stability : Resistance to hydrolysis due to electron-deficient aromatic ring, extending half-life in biological systems.
Properties
IUPAC Name |
5-amino-3-methyl-1-(2,3,4,5,6-pentafluorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F5N4/c1-3-4(2-17)11(18)20(19-3)10-8(15)6(13)5(12)7(14)9(10)16/h18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFKBUUCDOZSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674591 | |
| Record name | 5-Amino-3-methyl-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-84-3 | |
| Record name | 5-Amino-3-methyl-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Materials :
-
(Ethoxymethylene)methylmalononitrile: Provides the cyano groups (C-4) and methyl substituent (C-3).
-
Perfluorophenyl hydrazine: Introduces the 1-(perfluorophenyl) group and the 5-amino functionality.
-
-
Solvent and Temperature :
-
Regiospecificity :
-
Yield Optimization :
Example Protocol :
Structural Confirmation and Analytical Data
The regiospecificity of the product is validated through advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
While the Michael addition method is predominant, alternative pathways have been explored for related pyrazoles:
The Michael addition route outperforms others in regioselectivity and scalability for the target compound.
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Perfluorophenyl Hydrazine Availability :
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form fused heterocyclic structures through cyclization reactions.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and catalysts such as p-toluenesulfonic acid (p-TSA). Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvent choices to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, fused heterocyclic compounds, and imines. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
The compound exhibits significant biological properties, making it a valuable candidate in pharmaceutical research. Key areas of application include:
-
Anticancer Activity :
- Research indicates that derivatives of pyrazole compounds, including 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole, show potent inhibition against various human tumor cell lines such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The structure-activity relationship suggests that modifications can enhance anticancer efficacy.
-
Anti-inflammatory Properties :
- Compounds derived from this pyrazole have demonstrated the ability to reduce inflammation in cellular models. For instance, studies showed that certain derivatives influenced lipopolysaccharide (LPS)-induced glial inflammation . This positions them as potential therapeutic agents for neuroinflammatory conditions.
-
Antimicrobial Activity :
- The compound has been tested for antifungal properties against various Candida species . Its effectiveness in this area highlights its potential as an antifungal agent.
Synthesis and Derivative Development
The synthesis of this compound serves as a precursor for developing other biologically active compounds.
Synthetic Routes
Several methods have been reported for synthesizing pyrazole derivatives:
- Multicomponent Reactions : These reactions often involve combining 5-amino-pyrazoles with various aldehydes and ketones to yield complex structures with enhanced biological activities .
Case Studies
- Synthesis of Pyrazolo[3,4-b]pyridines :
- Antitumor Activity Evaluation :
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The perfluorophenyl group enhances its binding affinity and specificity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The perfluorophenyl group in the target compound is compared to phenyl rings modified with nitro, chloro, and trifluoromethyl groups in analogs. Key differences include:
Key Findings :
Comparison of Bioactive Pyrazole Derivatives :
Physicochemical Properties
- Perfluorophenyl vs. Nitrophenyl : Perfluorinated compounds often exhibit higher thermal stability and lower solubility in polar solvents due to increased hydrophobicity .
- Comparison with Fipronil: The sulfinyl group in fipronil improves membrane permeability, whereas the cyano group in the target compound may enhance binding to enzymatic targets .
Biological Activity
5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, serves as a building block in synthetic chemistry and has been investigated for its potential pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 288.18 g/mol. The compound features an amino group at position 5, a cyano group at position 4, a methyl group at position 3, and a perfluorophenyl group at position 1. This structural configuration imparts distinct chemical properties that enhance its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It acts as an enzyme inhibitor , binding to active sites and modulating enzymatic functions. The presence of the perfluorophenyl group increases lipophilicity, improving the compound's binding affinity to target proteins and enhancing its efficacy in biological systems .
Biological Activities
Recent studies have highlighted several key areas where this compound exhibits significant biological activity:
1. Antitumor Activity:
- Pyrazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. Research indicates that certain pyrazoles can inhibit key signaling pathways involved in tumor growth, such as those mediated by BRAF(V600E) and EGFR .
- In vitro studies demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with conventional chemotherapeutics like doxorubicin, suggesting potential for synergistic effects in treatment regimens .
2. Antimicrobial Properties:
- The compound has been explored for its antimicrobial potential. Certain pyrazole derivatives have demonstrated activity against various pathogens, indicating that modifications to the pyrazole structure can enhance antimicrobial efficacy .
3. Enzyme Inhibition:
- As noted, this compound is utilized in studies focusing on enzyme inhibitors. Its ability to interact with enzymes involved in metabolic pathways makes it a candidate for further investigation in drug development .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar pyrazole derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Amino-3-methyl-1-phenylpyrazole | Lacks cyano and perfluorophenyl groups | Moderate antitumor activity |
| 4-Amino-3-cyano-5-methylpyrazole | Lacks perfluorophenyl group | Notable antifungal activity |
| 5-Amino-1-(perfluorophenyl)pyrazole | Lacks cyano and methyl groups | Limited studies on enzymatic inhibition |
The presence of the perfluorophenyl group in this compound enhances its lipophilicity and binding affinity compared to other derivatives, making it particularly valuable in medicinal chemistry .
Case Studies
Several case studies have documented the biological activities associated with pyrazole derivatives:
- Anticancer Studies:
- Enzyme Inhibition Research:
Q & A
Q. What are the most reliable synthetic routes for 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketonitrile derivatives. For example, refluxing aromatic hydrazines (e.g., perfluorophenylhydrazine) with (ethoxymethylene)malononitrile in ethanol yields pyrazole-4-carbonitriles with good regioselectivity . Adjusting solvent polarity (e.g., using fluorinated alcohols) may enhance yields and control byproduct formation. A typical procedure involves:
Dissolving 10 mmol of perfluorophenylhydrazine in ethanol.
Adding 10 mmol of (ethoxymethylene)malononitrile.
Refluxing at 80°C for 6–12 hours.
Isolating via vacuum filtration (yields: 70–85%).
Table 1: Representative Reaction Conditions
| Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | 80 | 12 | 78 | |
| Toluene | 110 | 24 | 61 |
Q. How can spectroscopic methods characterize this compound’s structure?
- Methodological Answer :
- NMR : The amino (-NH2) proton appears as a broad singlet at δ 5.8–6.2 ppm in DMSO-d5. The cyano (-CN) group is confirmed via IR absorption at ~2200 cm⁻¹ .
- X-ray Crystallography : Crystal structures of analogous pyrazoles reveal planar pyrazole rings (mean deviation <0.03 Å) and dihedral angles between aryl substituents (e.g., 72° between perfluorophenyl and pyrazole rings) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical masses (e.g., 342.1 g/mol for C12H5F5N4).
Q. What role does the perfluorophenyl group play in reactivity?
- Methodological Answer : The electron-withdrawing perfluorophenyl group enhances electrophilic substitution resistance but stabilizes intermediates in nucleophilic aromatic substitution. Fluorine atoms increase lipophilicity, improving membrane permeability in biological assays .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole synthesis be addressed?
- Methodological Answer : Regioselectivity depends on steric and electronic factors. For example:
- Solvent Effects : Fluorinated alcohols (e.g., hexafluoroisopropanol) stabilize transition states, favoring 1,3-dipolar cycloaddition at the β-position .
- Catalysis : Lewis acids (e.g., ZnCl2) coordinate with nitrile groups, directing substituents to the 4-position.
Contradictions in regioselectivity between studies (e.g., vs. ) may arise from differences in hydrazine substituents or reaction kinetics.
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data (e.g., vs. ) may stem from:
- Assay Conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., carbonic anhydrase II vs. IX).
- Substituent Positioning : Fluorine placement (para vs. meta) alters electronic effects.
Table 2: Biological Activity Comparison
| Substituent | IC50 (µM) | Target | Reference |
|---|---|---|---|
| 4-Fluorophenylthio | 12.3 | Bacterial protease | |
| 3-Trifluoromethyl | 0.45 | Carbonic anhydrase IX |
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase). Fluorine atoms form halogen bonds with backbone carbonyls .
- MD Simulations : GROMACS can simulate stability of ligand-protein complexes over 100 ns. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%).
- QSAR Models : Hammett constants (σ) of substituents correlate with inhibitory activity (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
